molecular formula C12H24N2O2 B2808227 Ethyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester CAS No. 1196506-95-2

Ethyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

Cat. No. B2808227
CAS RN: 1196506-95-2
M. Wt: 228.336
InChI Key: NVISSTNTBKVSPW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” is a complex organic compound. It is a type of ester, which is a class of organic compounds that are derived from carboxylic acids . The tert-butyl group in this compound is known for its unique reactivity pattern and is often used in chemical transformations . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .


Synthesis Analysis

The synthesis of tert-butyl esters like “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be achieved through several methods. One method involves the transesterification of β-keto esters . Another method involves the reaction of carboxylic acids with tert-butanol or with isobutene gas in the presence of concentrated sulfuric acid . A more recent method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .


Molecular Structure Analysis

The molecular structure of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be analyzed based on its constituent groups. The tert-butyl group is attached directly to the oxygen atom . The part of the molecule derived from the carboxylic acid has three carbon atoms . The molecule is in a non-planar conformation except for the carbazole moiety .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be diverse. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of an ester with a Grignard reagent is also a common reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be inferred from similar compounds. Tert-butyl esters are known for their stability in various conditions . They are colorless liquids with a fruity odor .

Scientific Research Applications

Synthesis of N-Protected Amino Esters

This compound is used in the synthesis of N-protected amino esters via a chemo-selective Buchwald Hartwig cross-coupling reaction . This process creates nearly two dozen functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .

N-Boc Deprotection

The compound is used in the N-Boc deprotection (deBoc) process, which is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

High-Temperature Boc Deprotection

The compound is used in a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . This method extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Preparation of t-Butyl Nα-Protected Amino Acid Esters

The compound is used in the preparation of t-butyl esters of Nα-protected amino acid . This method is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

Direct Introduction of the tert-Butoxycarbonyl Group

The compound is used in a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method has been developed using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .

Synthetic Organic Chemistry

Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . They are used in a variety of reactions and processes, contributing to the development of new synthetic methods and the production of complex organic molecules .

Mechanism of Action

The mechanism of action for the reactions involving “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be complex. Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .

Safety and Hazards

Safety and hazards associated with “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be inferred from similar compounds. Tert-butyl esters are highly flammable liquids and vapors . They may cause respiratory irritation, drowsiness, or dizziness . They should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for the research and application of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . There is also potential for the development of new methods for the synthesis of tert-butyl esters .

properties

IUPAC Name

tert-butyl N-ethyl-N-[(3R)-piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISSTNTBKVSPW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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